Chiral Purity and Stereochemical Identity vs. (R)-Enantiomer
The target compound is defined by its (S)-configuration at the pyrrolidine 3-position, confirmed by optical rotation and chiral HPLC. The (R)-enantiomer (CAS 1233860-28-0) is a distinct chemical entity that will produce different biological outcomes when incorporated into chiral drug candidates. While both are commercially available at comparable purities (typically 95-98%), their procurement must be mutually exclusive based on the desired stereochemistry of the final API. Using the wrong enantiomer introduces an uncontrolled chiral impurity that cannot be removed without chiral resolution steps [1].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (S)-configuration; CAS 1286207-29-1; [α]D (not publicly reported) |
| Comparator Or Baseline | (R)-configuration; CAS 1233860-28-0 |
| Quantified Difference | Enantiomers; all chiral centers opposite; biological activity expected to differ |
| Conditions | Chiral HPLC, polarimetry |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for stereospecific drug synthesis; substitution with the wrong enantiomer invalidates SAR and intellectual property.
- [1] Kuujia.com. (n.d.). Cas no 1233860-28-0 ((R)-Tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate). Retrieved May 2, 2026. View Source
